5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₆Cl₂O₃ and a molecular weight of 257.07 g/mol . This compound is characterized by the presence of a furan ring substituted with a 3,5-dichlorophenoxy group and an aldehyde functional group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines. This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields . Another method involves the condensation of unsaturated arylidene pyruvic acid with different aromatic amines under similar conditions . These methods are efficient and provide a straightforward approach to synthesizing this compound.
Chemical Reactions Analysis
5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde has several scientific research applications. . The compound’s unique structure makes it valuable for studying the structure-activity relationships of furan derivatives. Additionally, it has been investigated for its potential as an antiviral agent, particularly against SARS-CoV-2 . Its ability to inhibit specific enzymes and proteins makes it a promising candidate for further research in the fields of chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s furan ring and dichlorophenoxy group contribute to its binding affinity and selectivity towards certain enzymes and proteins. For example, it has been shown to inhibit the activity of urease, an enzyme involved in the hydrolysis of urea . The compound’s ability to form stable complexes with these targets is attributed to its unique structural features, which facilitate non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde can be compared with other similar compounds, such as 5-(3-trifluoromethylphenyl)furan-2-carbaldehyde and 5-(2,5-dichlorophenyl)furan-2-carbaldehyde . These compounds share a similar furan core structure but differ in their substituents on the phenyl ring. The presence of different substituents can significantly impact the compound’s chemical reactivity, binding affinity, and biological activity. For instance, the trifluoromethyl group in 5-(3-trifluoromethylphenyl)furan-2-carbaldehyde enhances its electron-withdrawing properties, potentially increasing its inhibitory activity against certain enzymes .
Properties
Molecular Formula |
C11H6Cl2O3 |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
5-(3,5-dichlorophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2O3/c12-7-3-8(13)5-10(4-7)16-11-2-1-9(6-14)15-11/h1-6H |
InChI Key |
FFKZRAFTULDLAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.